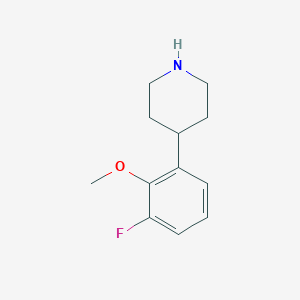

4-(3-Fluoro-2-methoxyphenyl)piperidine

Description

Properties

Molecular Formula |

C12H16FNO |

|---|---|

Molecular Weight |

209.26 g/mol |

IUPAC Name |

4-(3-fluoro-2-methoxyphenyl)piperidine |

InChI |

InChI=1S/C12H16FNO/c1-15-12-10(3-2-4-11(12)13)9-5-7-14-8-6-9/h2-4,9,14H,5-8H2,1H3 |

InChI Key |

KYOFUVQDFICVLH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC=C1F)C2CCNCC2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-(3-Fluoro-2-methoxyphenyl)piperidine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-2-methoxybenzene and piperidine.

Reaction Conditions: The key step involves the formation of a carbon-nitrogen bond between the aromatic ring and the piperidine moiety.

Industrial Production: Industrial production methods may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and choice of solvents and catalysts.

Chemical Reactions Analysis

4-(3-Fluoro-2-methoxyphenyl)piperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the functional groups on the aromatic ring or the piperidine moiety.

Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions: Common reagents include palladium catalysts, boronic acids, and reducing agents. Reaction conditions may involve specific temperatures, solvents, and reaction times.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of fluorinated aromatic compounds.

Scientific Research Applications

4-(3-Fluoro-2-methoxyphenyl)piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-Fluoro-2-methoxyphenyl)piperidine involves its interaction with specific molecular targets. The fluorine atom’s electronic effects can influence the compound’s binding affinity and selectivity for these targets . The piperidine moiety may also play a role in modulating the compound’s overall pharmacokinetic profile.

Comparison with Similar Compounds

Fluorine Position

- 4-(4-Fluoro-2-methoxyphenoxy)piperidine (CAS 367501-04-0): Fluorine at the 4-position on the phenyl ring (vs. 3-position in the target compound) reduces steric hindrance near the methoxy group. This positional change may alter receptor binding kinetics, as seen in EP2 receptor modulators where para-fluorine enhances activity compared to meta-substituted analogs .

- 4-(3-Methoxyphenyl)piperidine hydrochloride (CAS 325808-20-6): Lacks fluorine but retains the methoxy group at the 3-position.

Methoxy Position

- 3-Methoxyphenyl 2-(4-piperidinyl)ethyl ether (CAS 2059944-97-5): Methoxy at the 3-position on a phenoxyethyl-piperidine structure. The ether linkage and ethyl spacer differentiate it from the target compound, suggesting divergent pharmacokinetic profiles .

Piperidine Ring Modifications

- This highlights the piperidine ring’s critical role in certain scaffolds .

- Piperidine in Synthesis : Piperidine is frequently used in Mannich reactions and condensation steps (e.g., synthesis of N-phenylindole derivatives), underscoring its versatility in constructing complex molecules .

Aromatic Ring Modifications

- 5-(3-Fluoro-4-methoxyphenyl)-2-hydroxypyridine (CAS 1261945-15-6): Replaces the phenyl ring with pyridine and shifts substituents (3-fluoro-4-methoxy vs. 3-fluoro-2-methoxy).

Data Tables

Table 1: Structural and Activity Comparison of Piperidine Derivatives

Q & A

Q. How does the fluoromethoxy substitution pattern influence receptor selectivity compared to non-fluorinated analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.